molecular formula C9H8FNO2 B13210023 1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13210023
M. Wt: 181.16 g/mol
InChI Key: IEGFVBJCACHMGW-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8FNO2 It features a cyclopropane ring attached to a carboxylic acid group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by functional group transformations. One common method includes the reaction of 3-fluoropyridine with a cyclopropane precursor under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted pyridines.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

Comparison: 1-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is unique due to the position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological interactions. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-5-11-4-1-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

IEGFVBJCACHMGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)F)C(=O)O

Origin of Product

United States

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